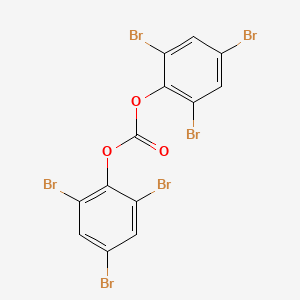

Bis(2,4,6-tribromophenyl) carbonate

Overview

Description

Bis(2,4,6-tribromophenyl) carbonate: is a brominated organic compound with the molecular formula C13H4Br6O3. It is primarily used as a flame retardant due to its high bromine content, which makes it effective in reducing the flammability of various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the electronics, textiles, and plastics industries to enhance fire safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-tribromophenyl) carbonate typically involves the reaction of 2,4,6-tribromophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 , \text{C6H2Br3OH} + \text{COCl2} \rightarrow \text{C13H4Br6O3} + 2 , \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Carbonate Group

The carbonate ester bond undergoes hydrolysis under basic or acidic conditions, yielding 2,4,6-tribromophenol and carbon dioxide. This reaction is critical for understanding the compound’s environmental degradation pathways.

| Reaction Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Aqueous NaOH, 60–80°C | NaOH, H₂O | 2,4,6-tribromophenol + CO₂ | Nucleophilic acyl substitution |

| Acidic hydrolysis (HCl, H₂O) | HCl | 2,4,6-tribromophenol + CO₂ | Acid-catalyzed ester cleavage |

Key Findings :

-

Hydrolysis proceeds faster in basic media due to hydroxide ion activation .

-

The reaction is irreversible under standard conditions, with near-quantitative yields of 2,4,6-tribromophenol .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine substituents activate the aromatic rings for nucleophilic substitution, typically at the para position relative to the carbonate group.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Hydroxylation | DMSO, 100°C, 12 h | NaOH | 2,4,6-tribromo-3-hydroxyphenyl carbonate |

| Amination | DMF, 80°C, 24 h | NH₃ | 2,4,6-tribromo-3-aminophenyl carbonate |

Mechanistic Notes :

-

Bromine’s strong electron-withdrawing effect stabilizes the Meisenheimer intermediate during SNAr .

-

Steric hindrance from the tribromophenyl groups limits substitution to less hindered positions .

Thermal Decomposition

At elevated temperatures (>250°C), the compound decomposes via homolytic cleavage of C–Br bonds, releasing bromine radicals that contribute to its flame-retardant properties.

| Decomposition Phase | Products | Role in Flame Retardancy |

|---|---|---|

| Gas phase | Br· radicals | Scavenge H· and OH· radicals in flames |

| Condensed phase | Char residue | Forms protective barrier on materials |

Experimental Observations :

-

Thermogravimetric analysis (TGA) shows mass loss peaks at 280°C and 460°C, corresponding to Br radical release and carbonate decomposition, respectively .

Environmental and Toxicological Degradation

While not a direct chemical reaction, environmental exposure leads to photolytic debromination and bioaccumulation. Key degradation intermediates include:

Scientific Research Applications

Flame Retardant Applications

1. Industry Usage

The primary application of Bis(2,4,6-tribromophenyl) carbonate is as a flame retardant in various materials:

- Plastics : Used in the production of fire-resistant plastics for consumer goods and industrial applications.

- Textiles : Incorporated into fabrics to enhance fire safety standards.

- Electronics : Utilized in circuit boards and electronic components to prevent ignition and reduce flammability.

The effectiveness of this compound as a flame retardant stems from its ability to release bromine radicals upon heating, which interfere with the combustion process by reacting with free radicals in flames .

2. Mechanism of Action

The flame-retardant properties are attributed to the dual-phase action of this compound:

- Gas Phase : Bromine radicals inhibit flame propagation.

- Condensed Phase : The compound forms a protective char layer that prevents further combustion.

Synthesis and Chemical Reactions

1. Synthesis Methods

The synthesis typically involves the reaction of 2,4,6-tribromophenol with phosgene in the presence of a base like pyridine:

This process is conducted under controlled conditions to maximize yield and purity.

2. Reaction Types

- Nucleophilic Substitution Reactions : Can occur where bromine atoms are replaced by nucleophiles such as hydroxide ions.

- Hydrolysis : Under basic conditions, it can hydrolyze to yield 2,4,6-tribromophenol and carbon dioxide.

While this compound itself is not widely used directly in biological applications, its derivatives are studied for potential antimicrobial and antifungal activities. Additionally, concerns regarding the environmental persistence and toxicity of brominated compounds have led to increased scrutiny over their use.

Case Study: Toxicological Concerns

Research has indicated that compounds related to this compound may exhibit endocrine-disrupting properties. For instance, studies on 2,4,6-tribromophenol (a degradation product) have shown potential neurotoxic effects and interactions with thyroid hormone-binding proteins . This highlights the importance of evaluating both efficacy and safety in the application of brominated flame retardants.

Mechanism of Action

The flame-retardant properties of Bis(2,4,6-tribromophenyl) carbonate are primarily due to the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect.

Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications.

Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation and other materials.

Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants used in various consumer products.

Uniqueness: Bis(2,4,6-tribromophenyl) carbonate is unique due to its specific structure, which provides a balance of high bromine content and stability. This makes it particularly effective in applications where both high thermal stability and flame retardancy are required.

Biological Activity

Bis(2,4,6-tribromophenyl) carbonate (CAS Number: 67990-32-3) is a brominated compound primarily used as a flame retardant. Its structure consists of two 2,4,6-tribromophenyl groups linked by a carbonate moiety, which contributes to its biological activity and environmental persistence. This article reviews the biological effects of this compound based on diverse research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₄Br₆O₃ |

| Molecular Weight | 687.59 g/mol |

| Density | 2.49 g/cm³ |

| Boiling Point | 546.4 °C |

| Flash Point | 284.3 °C |

| LogP | 7.839 |

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects:

- Endocrine Disruption : Similar to other polybrominated flame retardants (PBFRs), this compound has been linked to endocrine disruption. It can interfere with thyroid hormone transport proteins, potentially leading to developmental and reproductive toxicity .

- Carcinogenic Potential : Some studies suggest that compounds structurally related to this compound may have carcinogenic properties. While specific data on this compound is limited, its structural analogs have raised concerns regarding long-term exposure risks .

- Neurotoxicity : Evidence indicates that brominated phenols can affect neurodevelopment, potentially leading to neurotoxic outcomes. The mechanism may involve disruption of calcium signaling pathways in neurons .

Case Studies

- Short-term Feeding Studies : A study conducted over 4 and 13 weeks demonstrated significant liver and thyroid effects in test animals exposed to PBFRs, including this compound. These findings highlight the need for further investigation into its chronic effects on human health .

- Debromination and Biodegradation : Research into the biodegradation of related compounds like 2,4,6-tribromophenol (TBP) shows that microbial processes can effectively reduce brominated content in contaminated environments. This suggests potential pathways for the degradation of this compound in natural settings .

Environmental Impact

The persistence of this compound in the environment raises concerns about bioaccumulation and long-term ecological effects. Its high LogP value indicates significant lipophilicity, suggesting it may accumulate in fatty tissues of organisms . Furthermore, its potential to form toxic metabolites through environmental degradation processes necessitates monitoring in aquatic systems.

Properties

IUPAC Name |

bis(2,4,6-tribromophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Br6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZCJACRVPWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Br6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987410 | |

| Record name | Bis(2,4,6-tribromophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-32-3 | |

| Record name | Phenol, 2,4,6-tribromo-, 1,1′-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4,6-tribromophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-tribromophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.